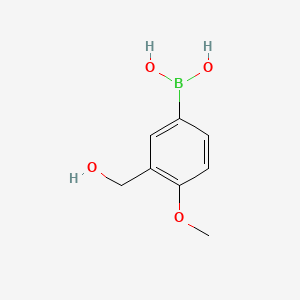

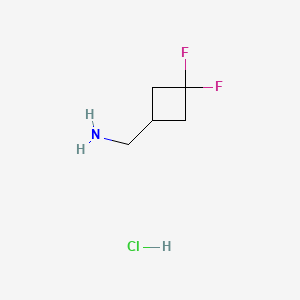

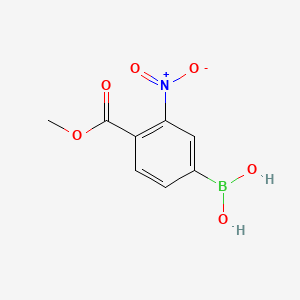

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methoxycarbonyl)phenylboronic Acid is used in the synthesis and evaluation of several organic compounds .

Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation . The synthesis also involves a sequence of hydroboration-deboronation .Chemical Reactions Analysis

4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various chemical reactions including the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid include a melting point of 197-200 °C (lit.) . It is soluble in methanol .Aplicaciones Científicas De Investigación

- “(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C8H8BNO6 . It has a molecular weight of 224.97 and is typically stored under an inert atmosphere at temperatures between 2-8°C . This compound is typically sold in solid form .

-

Photocatalysis and Biosensing : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

Biological Applications of Covalent Organic Frameworks (COFs) : COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The integration of naturally occurring porphyrin molecules in COFs has garnered significant attention, particularly in the realm of biology .

-

Energy Conversion and Storage Systems : 2D MXenes have applications in energy storage, such as electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .

-

Photocatalysis and Biosensing : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, photoelectrochemistry, to biosensors .

-

Biological Applications of Covalent Organic Frameworks (COFs) : COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds. They are characterized by structural order, high crystallinity, and large specific surface area. The integration of naturally occurring porphyrin molecules in COFs has garnered significant attention, particularly in the realm of biology .

-

Energy Conversion and Storage Systems : 2D MXenes have applications in energy storage, such as electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors. In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methoxycarbonyl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNDQDNATQPFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659397 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid | |

CAS RN |

85107-56-8 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.